molecular formula C17H13BrN2O3 B11463381 Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11463381
M. Wt: 373.2 g/mol
InChI Key: RAITZUGYBABUJU-UHFFFAOYSA-N
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Description

Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a bromophenyl group, a naphthyridine core, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and naphthyridine core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
  • Methyl 6-(4-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
  • Methyl 6-(4-methylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Uniqueness

Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

methyl 6-(4-bromophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H13BrN2O3/c1-10-13(17(22)23-2)9-14-15(19-10)7-8-20(16(14)21)12-5-3-11(18)4-6-12/h3-9H,1-2H3

InChI Key

RAITZUGYBABUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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